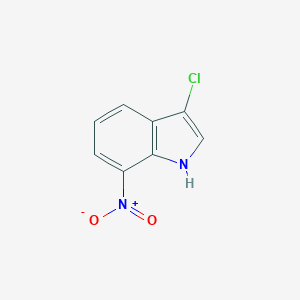

3-chloro-7-nitro-1H-indole

Description

Properties

IUPAC Name |

3-chloro-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-4-10-8-5(6)2-1-3-7(8)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGYVAQMPDTWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469585 | |

| Record name | 3-Chloro-7-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165669-14-7 | |

| Record name | 3-Chloro-7-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165669-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-7-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-7-nitro-1H-indole (CAS: 165669-14-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-chloro-7-nitro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By synthesizing data from established chemical literature and supplier information, this document details the compound's properties, a robust synthesis protocol, analytical characterization, and its potential applications, particularly in oncology.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug development, forming the core of numerous natural and synthetic biologically active molecules.[1] Its unique aromatic and electronic properties allow for diverse functionalization, leading to compounds with a wide array of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The introduction of a nitro group, as seen in 7-nitroindole derivatives, can significantly influence the compound's biological activity, often enhancing its efficacy in specific therapeutic areas.[2][3] The further addition of a halogen, such as chlorine at the 3-position, provides another point for modulating the molecule's physicochemical properties and target interactions. This compound, therefore, represents a promising candidate for further investigation in drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Key Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 165669-14-7 | [4] |

| Molecular Formula | C₈H₅ClN₂O₂ | [4] |

| Molecular Weight | 196.59 g/mol | [4] |

| Appearance | Yellow solid | |

| IUPAC Name | This compound | [4] |

| InChI Key | QDGYVAQMPDTWIE-UHFFFAOYSA-N | |

| Storage Temperature | 0-8 °C |

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis involves the regioselective chlorination of 7-nitroindole at the C3 position. The electron-rich nature of the indole ring makes the C3 position susceptible to electrophilic substitution.

Caption: Proposed synthesis of this compound from 7-nitroindole.

Step-by-Step Experimental Protocol

This protocol is based on the selective chlorination of unprotected indoles using sulfuryl chlorofluoride.[5]

Materials:

-

7-nitroindole

-

Sulfuryl chlorofluoride (SO₂ClF)

-

Anhydrous dioxane or diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-nitroindole (1.0 equivalent) in anhydrous dioxane or diethyl ether.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add sulfuryl chlorofluoride (1.1 equivalents) to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro substituent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (196.59 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.[1]

Applications in Research and Drug Development

Substituted nitroindoles have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.

Potential as Anticancer Agents

Research on related 5-nitroindole derivatives has shown that these compounds can exert their anticancer effects through multiple mechanisms:[3]

-

Targeting c-Myc G-Quadruplexes: Some nitroindole derivatives have been shown to bind to and stabilize G-quadruplex DNA structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression.[3]

-

Induction of Reactive Oxygen Species (ROS): These compounds can increase the intracellular concentration of ROS, leading to oxidative stress and subsequent cancer cell death.[3]

-

Cell Cycle Arrest: Nitroindole derivatives have been observed to induce cell cycle arrest, primarily in the sub-G1/G1 phase, in cancer cells.[3]

The this compound scaffold represents a promising starting point for the development of novel anticancer agents with similar mechanisms of action.

Caption: Potential anticancer mechanisms of this compound.

In Vitro Experimental Workflows

For researchers investigating the biological activity of this compound, the following experimental workflows are recommended.

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Caption: Workflow for determining cytotoxicity using the MTT assay.

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Conclusion and Future Perspectives

This compound is a valuable chemical entity with significant potential in drug discovery, particularly in the development of novel anticancer therapeutics. Its synthesis is achievable through established chemical transformations, and its biological activity can be thoroughly investigated using standard in vitro assays. Further research into the precise molecular targets and mechanisms of action of this compound and its derivatives is warranted and could lead to the identification of new lead compounds for preclinical and clinical development.

References

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. (2023). [Link]

-

Supporting information for a chemical study. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Halo-Indole Derivatives Reveal Improved Therapeutic Agents for Treatment of Inflammations. Semantic Scholar. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. (2023). [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. (2023). [Link]

-

3-Chloro-1H-indole. PubChem. [Link]

-

Supporting Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. The Royal Society of Chemistry. [Link]

-

Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines. Chemical Science. The Royal Society of Chemistry. [Link]

-

This compound. PubChem. [Link]

-

The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. ACS Publications. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. PubMed Central. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. (2023). [Link]

-

Regioselective Synthesis of 3-Nitroindoles Under N. Scribd. [Link]

- Processes for production of indole compounds.

- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

-

Mass spectral studies of nitroindole compounds. TSI Journals. (2010). [Link]

-

Indole. NIST WebBook. National Institute of Standards and Technology. [Link]

-

United States Patent Office. Googleapis.com. [Link]

-

C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC. NIH. [Link]

- 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.

-

SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. Organic Chemistry Portal. [Link]

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Patentin.com. [Link]

-

Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship. (2024). [Link]

-

Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction. PubMed. [Link]

-

InCl3/NaClO: A reagent for allylic chlorination of terminal olefins. ResearchGate. (2025). [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H5ClN2O2 | CID 11622503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles [organic-chemistry.org]

An In-depth Technical Guide to 3-chloro-7-nitro-1H-indole for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-chloro-7-nitro-1H-indole, a substituted indole of interest in medicinal chemistry.

Part 1: Core Molecular Attributes

Molecular Formula and Structure

This compound is a heterocyclic organic compound with the molecular formula C₈H₅ClN₂O₂.[1][2][3] Its structure consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring. Key substitutions on this core define its chemical identity: a chlorine atom at the 3-position and a nitro group (NO₂) at the 7-position. The "1H" designation indicates that the nitrogen atom of the pyrrole ring is bonded to a hydrogen atom.

The IUPAC name for this compound is this compound.[2][3] It is also known by its CAS Number: 165669-14-7.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Weight | 196.59 g/mol | [1][2][3] |

| Physical Form | Yellow solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 0-8 °C | [2] |

Structural Visualization

The two-dimensional structure of this compound is depicted in the diagram below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Part 2: Synthesis and Reactivity

Synthesis

The synthesis of this compound can be approached through multi-step synthetic pathways, typically involving the introduction of the nitro and chloro substituents onto the indole scaffold. A general conceptual workflow is presented below. It is important to note that specific reaction conditions would need to be optimized to achieve the desired regioselectivity and yield.

Caption: Conceptual synthetic workflow for this compound.

-

Step 1: Nitration. The introduction of a nitro group at the 7-position of the indole ring is a key initial step. This can be challenging due to the potential for multiple isomers.

-

Step 2: Chlorination. Subsequent chlorination at the 3-position can be achieved using various chlorinating agents. The existing nitro group influences the electronic properties of the ring, affecting the regioselectivity of this step.

Recent advancements in the synthesis of substituted indoles include methods for regioselective nitration under non-acidic and non-metallic conditions, which could be applicable to the synthesis of precursors for this compound.[4][5]

Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and the two electron-withdrawing substituents.

-

Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack. However, in this molecule, the 3-position is blocked by the chlorine atom. The strong deactivating effect of the nitro group at the 7-position reduces the overall reactivity of the ring towards electrophiles.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group could potentially activate the benzene portion of the indole ring for nucleophilic aromatic substitution, although this is generally less common for indoles.

-

Reactions at the N-H group: The nitrogen of the pyrrole ring possesses a proton that can be removed by a base, allowing for N-alkylation or N-acylation reactions. This provides a handle for further functionalization.

-

Reactivity of the Nitro Group: The nitro group can be reduced to an amino group, which is a versatile functional group for further synthetic transformations, such as diazotization or amide bond formation.

The electrophilic reactivity of 3-nitroindoles with electron-rich species has been a subject of study, highlighting their utility in generating diverse substituted indole derivatives.[6][7]

Part 3: Applications in Drug Discovery and Development

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[8][9][10] Substituted indoles, such as this compound, are valuable as building blocks for the synthesis of complex molecules with a wide range of pharmacological activities.[11][12]

Potential Therapeutic Areas

-

Anticancer Agents: The indole nucleus is a key component of many anticancer drugs, including tubulin polymerization inhibitors like vincristine and vinblastine.[8] The specific substitution pattern of this compound could be exploited to design novel compounds targeting various aspects of cancer cell biology.

-

Antimicrobial Agents: Indole derivatives have shown promise as antimicrobial agents. The electron-withdrawing nature of the chloro and nitro groups may contribute to enhanced antimicrobial activity.

-

Kinase Inhibitors: The indole scaffold is frequently used in the design of kinase inhibitors, an important class of drugs for treating cancer and inflammatory diseases.

-

Antiviral Agents: Some indole derivatives have demonstrated antiviral activity, including against HIV.[12]

The versatility of the indole ring system allows for the generation of large libraries of compounds for screening against various biological targets, making this compound a potentially valuable starting material for drug discovery programs.[8]

Part 4: Safety and Handling

This compound is classified as a warning-level hazard.[2] The following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- Al-Ostoot, F. H., Al-Tamari, M. A., Al-Ameri, M. A., Al-Shdefat, R. I., Al-Qaisi, A. M., & Al-Qtaitat, A. I. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2841.

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Kaushik, N. K., Kaushik, N., Attri, P., Kumar, N., Kim, C. H., Verma, A. K., & Choi, E. H. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.

- Talreja, S., & Tiwari, S. (2023). RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. BioGecko, 12(03).

- Kumar, A., & Singh, P. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 20-27.

- Al-Ostoot, F. H., Al-Tamari, M. A., Al-Ameri, M. A., Al-Shdefat, R. I., Al-Qaisi, A. M., & Al-Qtaitat, A. I. (2023). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Pharmaceuticals, 16(11), 1583.

-

PubChem. 3-chloro-5-nitro-2,3-dihydro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26585.

- Bouyahya, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39353-39362.

- Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species.

- El-Massaoudi, M., et al. (2017). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. Journal Marocain de Chimie Hétérocyclique, 17(1).

- Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species.

- Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26585.

-

PubChem. 3-nitro-1H-indole-7-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-nitro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]compound/11084182)

Sources

- 1. This compound | 165669-14-7 [chemicalbook.com]

- 2. This compound | 165669-14-7 [sigmaaldrich.com]

- 3. This compound | C8H5ClN2O2 | CID 11622503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to the Synthesis of 3-chloro-7-nitro-1H-indole: Strategies, Methodologies, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-chloro-7-nitro-1H-indole, a key heterocyclic scaffold in medicinal chemistry. Recognizing the challenges associated with direct functionalization of the indole nucleus, this document details robust and reliable methodologies for the preparation of the crucial intermediate, 7-nitroindole, and its subsequent regioselective chlorination. The presented protocols are grounded in established chemical principles, offering field-proven insights into experimental choices and reaction mechanisms. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex indole derivatives for drug discovery and development.

Introduction: The Significance of the this compound Scaffold

The indole framework is a privileged structure in a vast array of natural products and synthetic compounds with significant biological activity. The introduction of specific substituents onto the indole ring allows for the fine-tuning of its pharmacological properties. The this compound moiety, in particular, serves as a versatile building block for the synthesis of a diverse range of therapeutic agents. The electron-withdrawing nature of the nitro group at the 7-position, coupled with the reactive chloro substituent at the 3-position, provides strategic handles for further chemical modifications, making it a valuable intermediate in the development of novel kinase inhibitors and anticancer agents.

The synthesis of this specific indole derivative, however, is not without its challenges. The inherent reactivity of the indole ring towards electrophiles, particularly at the C-3 position, can lead to a lack of regioselectivity and undesired side reactions during nitration. Furthermore, the electronic properties of the nitro-substituted ring influence subsequent functionalization steps. This guide addresses these challenges by presenting a logical and experimentally validated approach to the synthesis of this compound.

Synthesis of the Key Precursor: 7-Nitroindole

The successful synthesis of this compound is critically dependent on the efficient preparation of its precursor, 7-nitroindole. Direct nitration of indole is notoriously difficult to control, often resulting in a mixture of isomers and polymerization products. Therefore, an indirect, multi-step approach is the preferred and more reliable method.

Primary Synthetic Route: An Indirect Method via an Indoline Intermediate

This robust methodology circumvents the challenges of direct nitration by first reducing the indole to indoline, followed by a sequence of protection, nitration, and deprotection/aromatization steps. This strategy ensures high regioselectivity for the desired 7-nitro isomer.

Workflow for the Synthesis of 7-Nitroindole via an Indoline Intermediate

Caption: Indirect synthesis of 7-nitroindole from indole.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

This initial phase focuses on the preparation of a key intermediate that facilitates the regioselective nitration.

-

Sulfonation and Reduction of Indole: In a suitable reaction vessel, indole is reacted with sodium bisulfite. This step concurrently reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.[1]

-

Acetylation of Sodium indoline-2-sulfonate: The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride. This protects the nitrogen atom and prepares the molecule for the subsequent nitration step, yielding sodium 1-acetylindoline-2-sulfonate.[1]

Part 2: Nitration of Sodium 1-acetylindoline-2-sulfonate

This step details the selective nitration at the 7-position of the protected indoline intermediate.

-

Preparation of the Nitrating Agent (Acetyl Nitrate): Acetyl nitrate is prepared by the careful addition of nitric acid to acetic anhydride. The amount of acetic anhydride is adjusted to be in excess to react with any water present in the nitric acid.[1]

-

Nitration Reaction: Sodium 1-acetylindoline-2-sulfonate is dissolved in a suitable solvent like acetic acid. The prepared acetyl nitrate solution is added dropwise to the indoline derivative solution while maintaining a low temperature (at or below 10°C) to control the reaction rate and prevent side reactions.[1]

Part 3: Conversion to 7-Nitroindole

The final part of the protocol involves the transformation of the nitrated intermediate into the final product.

-

Isolation of the Nitrated Intermediate: The precipitated nitrated product is collected by filtration and washed with water to remove any residual acids and salts.[1]

-

Alkaline Hydrolysis: The filtered nitrated intermediate is treated with a 20% aqueous solution of sodium hydroxide. This step results in the elimination of the sulfonate and acetyl protecting groups and, crucially, the simultaneous dehydrogenation of the indoline ring back to an indole ring, yielding 7-nitroindole. The reaction is typically stirred for 0.5 to 5 hours at a temperature between 20-60°C.[1]

-

Purification of 7-Nitroindole: The precipitated 7-nitroindole is collected by filtration and washed with water. The crude product can be further purified by recrystallization from a solvent system such as ethanol/water to achieve high purity.[1]

| Step | Key Reagents | Temperature | Duration | Typical Yield |

| Protection | Sodium bisulfite, Acetic anhydride | Room Temperature | - | High |

| Nitration | Acetyl nitrate, Acetic acid | ≤ 10°C | - | Good |

| Deprotection | 20% Sodium hydroxide | 20-60°C | 0.5 - 5 hours | High |

Table 1: Summary of the key reaction steps for the synthesis of 7-nitroindole.

Alternative Synthetic Route: The Fischer Indole Synthesis

While the indirect method is highly reliable, the Fischer indole synthesis represents a classical and versatile alternative for the construction of the indole nucleus.[2][3] This method involves the acid-catalyzed cyclization of a phenylhydrazone, which can be adapted to produce 7-nitroindole by starting with an appropriately substituted phenylhydrazine.

A potential starting material for this route is 2,3-dinitrotoluene.[4] This can be converted to the corresponding 2-amino-3-nitrotoluene, which is then diazotized and reduced to form 2-nitrophenylhydrazine. The subsequent reaction of this hydrazine with a suitable ketone or aldehyde, followed by cyclization, would yield 7-nitroindole.[5]

Conceptual Pathway for Fischer Indole Synthesis of 7-Nitroindole

Caption: Fischer indole synthesis route to 7-nitroindole.

Regioselective C-3 Chlorination of 7-Nitroindole

With 7-nitroindole in hand, the final step is the regioselective introduction of a chlorine atom at the C-3 position. The indole ring is inherently electron-rich, with the C-3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. However, the presence of the strongly electron-withdrawing nitro group at the 7-position deactivates the entire ring system towards electrophilic substitution. Despite this deactivation, the C-3 position generally remains the most favorable site for electrophilic attack in indole systems.

Common chlorinating agents for indoles include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).[6][7] NCS is often preferred due to its solid nature, ease of handling, and generally milder reaction conditions compared to gaseous chlorine or sulfuryl chloride.[6]

Proposed Experimental Protocol: C-3 Chlorination of 7-Nitroindole

The following protocol is based on established procedures for the C-3 chlorination of electron-deficient indoles and is expected to provide the desired this compound with good regioselectivity.

-

Reaction Setup: To a solution of 7-nitroindole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN) in a round-bottom flask, add N-chlorosuccinimide (1.05-1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine to remove succinimide and any unreacted NCS. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Overall Synthetic Pathway to this compound

Caption: Complete synthetic route to this compound.

Conclusion

The synthesis of this compound, a valuable scaffold for drug discovery, is best achieved through a strategic, multi-step approach. The challenges associated with the direct functionalization of the indole ring can be effectively overcome by employing an indirect method for the synthesis of the 7-nitroindole precursor, followed by a regioselective chlorination at the C-3 position. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to efficiently and reliably synthesize this important intermediate, thereby facilitating the development of novel therapeutic agents.

References

-

Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide. [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

-

Singer, H., & Shive, W. (1957). Notes - Synthesis of 7-Nitroindole. Journal of Organic Chemistry, 22(1), 84–85. [Link]

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

Sources

- 1. InCl3-Catalysed Conjugate Addition of Indoles with Electron-Deficient Olefins [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Dichotomy of the Indole Nucleus in 3-chloro-7-nitro-1H-indole

An In-Depth Technical Guide to the Reactivity and Stability of 3-chloro-7-nitro-1H-indole

The indole scaffold is a cornerstone in medicinal chemistry, traditionally recognized for its electron-rich character which makes it a privileged structure in drug discovery.[1][2] However, the strategic placement of potent electron-withdrawing groups dramatically inverts this classic reactivity profile. In this compound, the indole core is rendered profoundly electron-deficient by the synergistic effects of a nitro group at the C7 position and a chloro group at the C3 position. This transformation converts the molecule from a typical nucleophile into a versatile electrophilic building block.[1][2][3]

This guide provides a comprehensive exploration of the chemical reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind its reaction mechanisms, present robust protocols for its study, and provide practical guidance for its handling and storage, empowering you to leverage the full synthetic potential of this valuable intermediate.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which dictate its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | [4] |

| Molecular Weight | 196.59 g/mol | [4] |

| Appearance | Yellow solid | |

| CAS Number | 165669-14-7 | [4] |

| Storage Temperature | 0-8 °C |

Part 1: The Electrophilic Reactivity Profile

The combined electron-withdrawing power of the C7-nitro and C3-chloro substituents fundamentally alters the indole's reactivity. The C2-C3 double bond, typically a site for electrophilic attack, becomes an electrophilic center itself, prone to reactions with a wide array of nucleophiles.[1][2]

Nucleophilic Substitution at the C3 Position

The chlorine atom at the C3 position serves as a competent leaving group, enabling nucleophilic substitution reactions.[5][6][7] This is a key pathway for introducing diverse functional groups at this position. The reaction proceeds via an addition-elimination mechanism, facilitated by the electron-deficient nature of the indole ring.

A general workflow for exploring this reactivity is outlined below.

Caption: A potential oxidative degradation pathway.

The initial step is often hydroxylation at the C2 position, leading to an oxindole intermediate. [8][9]Further oxidation can yield an isatin-like structure, which is susceptible to hydrolytic ring-opening between C2 and C3.

Part 3: Experimental Protocols

The following protocols provide a self-validating framework for investigating the reactivity and stability of this compound.

Protocol 1: Reactivity Assessment via Nucleophilic Substitution with Piperidine

This protocol details a representative experiment to confirm and quantify the susceptibility of the C3 position to nucleophilic attack.

Objective: To synthesize and characterize 3-(piperidin-1-yl)-7-nitro-1H-indole.

Materials:

-

This compound

-

Piperidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add piperidine (2.2 eq) to the solution dropwise at room temperature. The excess piperidine acts as both the nucleophile and the base to neutralize the HCl formed.

-

Reaction Execution: Stir the mixture at 60°C.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure of 3-(piperidin-1-yl)-7-nitro-1H-indole.

Causality: The choice of DMF, a polar aprotic solvent, facilitates the reaction by solvating the ionic intermediates without protonating the nucleophile. Heating is employed to provide the necessary activation energy for the substitution. The aqueous workup with NaHCO₃ removes any residual acid and unreacted starting materials.

Protocol 2: Forced Degradation Stability Study

This protocol outlines a systematic approach to evaluate the stability of the molecule under various stress conditions, which is a standard practice in pharmaceutical development.

Objective: To identify key degradation pathways and determine the stability-indicating nature of an analytical method.

Materials & Equipment:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector (or LC-MS)

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 1N HCl and heat at 80°C.

-

Base Hydrolysis: Mix stock solution with 1N NaOH at room temperature.

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂ at room temperature.

-

Thermal Stress: Store a solid sample and a solution sample in an oven at 80°C.

-

Photolytic Stress: Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B guidelines).

-

Control: Keep a solution sample protected from light at room temperature.

-

-

Time Points: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.

-

Data Evaluation: For each condition, calculate the percentage of degradation. If using LC-MS, identify the mass of major degradation products to propose degradation pathways.

Self-Validation: The protocol is self-validating because the control sample ensures that any observed degradation is due to the applied stress and not the solvent or experimental conditions. The use of a stability-indicating analytical method ensures that the loss of the parent compound can be accurately measured and mass balance can be assessed. High-performance liquid chromatography (HPLC) is a preferred technique for this due to its sensitivity and accuracy. [10]

Part 4: Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. [11]The recommended temperature is 0-8°C. * Handling: As a chlorinated and potentially toxic compound, always handle in a well-ventilated fume hood. [11][12]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. * Inert Atmosphere: For long-term storage or for reactions sensitive to moisture or oxidation, storing the compound under an inert atmosphere (N₂ or Ar) is recommended. [13]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a paradigm shift from the classical reactivity of the indole nucleus. Its electron-deficient nature, orchestrated by the chloro and nitro substituents, unlocks a rich landscape of electrophilic reactivity, particularly in nucleophilic substitution and dearomatization reactions. However, these same activating groups contribute to potential instabilities under thermal, photolytic, and chemical stress. By understanding the fundamental principles governing its reactivity and stability, and by employing robust, well-designed experimental protocols, researchers can confidently and safely harness the synthetic power of this versatile molecule for applications in drug discovery and materials science.

References

-

Reactivity of 3-nitroindoles with electron-rich species - ResearchGate. [Link]

-

Reactivity of 3-nitroindoles with electron-rich species - RSC Publishing. [Link]

-

This compound | C8H5ClN2O2 | CID 11622503 - PubChem. [Link]

-

Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. [Link]

-

Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. [Link]

-

3-chloro-1H-indol-7-amine | C8H7ClN2 | CID 11008290 - PubChem. [Link]

-

Synthesis and Reactions of Nitroindoles - ResearchGate. [Link]

-

Nucleophilic Substitution Reactions. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

-

Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. [Link]

-

Degradation pathway of indole by electroFenton. - ResearchGate. [Link]

-

Nucleophilic substitution - Wikipedia. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS. [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. [Link]

-

Analytical Techniques In Stability Testing - Separation Science. [Link]

-

chemical handling and storage section 6 - University of Toronto Scarborough. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. [Link]

-

Nucleophilic Substitution Reaction - BYJU'S. [Link]

-

Degradation of chlorinated nitroaromatic compounds - PubMed. [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

Reactivity of 3-nitroindoles with electron-rich species - RSC Publishing. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing. [Link]

-

Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C8H5ClN2O2 | CID 11622503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Indole Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Potential Biological Activity of 3-chloro-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its presence in a vast array of naturally occurring and synthetic molecules with potent biological activities underscores its role as a "privileged scaffold."[2] From neurotransmitters like serotonin to anti-cancer agents and antibiotics, the indole ring system provides a versatile framework for interacting with a multitude of biological targets.[1][3] The strategic functionalization of the indole core with various substituents can profoundly influence its physicochemical properties and pharmacological profile. This guide focuses on a specific, yet under-explored derivative, this compound, to delineate its potential as a bioactive agent and to provide a roadmap for its systematic investigation.

Chemical Profile and Synthetic Strategy

The introduction of electron-withdrawing groups, such as a chlorine atom at the 3-position and a nitro group at the 7-position, is anticipated to significantly modulate the electron density and reactivity of the indole ring. This, in turn, can influence its binding affinity to biological targets and its metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₈H₅ClN₂O₂ | [4] |

| Molecular Weight | 196.59 g/mol | [4] |

| Physical Form | Yellow solid | |

| CAS Number | 165669-14-7 | [4] |

Plausible Synthetic Pathway

A regioselective nitration of a suitable indole precursor is another viable approach. Recent advancements have demonstrated non-acidic and non-metallic conditions for the nitration of indoles, which could be adapted for this synthesis.[6][7]

Caption: Plausible Fischer Indole Synthesis route for this compound.

Postulated Biological Activities and Mechanisms of Action

The unique combination of a chloro and a nitro group on the indole scaffold suggests the potential for multifaceted biological activity, particularly in the realms of anticancer and antimicrobial applications.

Anticancer Potential: Targeting Kinase Signaling

Numerous indole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[8] The indolin-2-one scaffold, for instance, is present in the multi-kinase inhibitor sunitinib.[3] The electron-withdrawing nature of the chloro and nitro groups in this compound could facilitate its binding to the ATP-binding pocket of kinases, potentially leading to the inhibition of downstream signaling pathways that are often dysregulated in cancer.

Caption: Proposed antimicrobial mechanism via nitro group bio-reduction.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, a systematic in vitro screening approach is necessary. The following protocols are foundational for an initial assessment.

In Vitro Anticancer Activity: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [9]It is a widely used initial screening tool in anticancer drug discovery. [10][11]

Caption: Workflow for the MTT cell viability assay.

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the media in the wells with 100 µL of the media containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [12][13]

Caption: Workflow for the broth microdilution MIC assay.

-

Preparation of Inoculum: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth - MHB) and incubate overnight. [14]Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells. [12]2. Compound Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. [12]Prepare a stock solution of this compound in DMSO. In well 1, add 200 µL of the compound at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. [12]3. Controls: Well 11 will serve as the growth control (inoculum, no compound), and well 12 will be the sterility control (broth only).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours. [12]6. MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. [12]This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Data Interpretation and Future Directions

The successful execution of these initial screens will yield quantitative data to guide further research.

Table 2: Template for Summarizing Biological Activity Data

| Assay | Cell Line / Microorganism | Result (e.g., IC₅₀, MIC) |

| Cell Viability | Human Breast Cancer (MCF-7) | µM |

| Cell Viability | Human Lung Cancer (A549) | µM |

| Cell Viability | Human Colon Cancer (HCT-116) | µM |

| Antimicrobial | Staphylococcus aureus (Gram-positive) | µg/mL |

| Antimicrobial | Escherichia coli (Gram-negative) | µg/mL |

| Antimicrobial | Candida albicans (Fungus) | µg/mL |

Future Research Trajectory

-

Mechanism of Action Studies: Should significant anticancer activity be observed, further studies could investigate the specific kinases inhibited, the induction of apoptosis (e.g., via caspase-3/7 activity assays), and cell cycle analysis. [8]* Broad-Spectrum Antimicrobial Profiling: If promising antimicrobial activity is found, the compound should be tested against a broader panel of clinically relevant bacteria and fungi, including drug-resistant strains. [15][16]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to elucidate the contributions of the chloro and nitro groups to its biological activity and to optimize its potency and selectivity. [17]* In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies would need to be evaluated in preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles. [11][18] This guide provides a comprehensive framework for the initial exploration of this compound as a potential therapeutic agent. By leveraging established principles of medicinal chemistry and employing standardized biological assays, researchers can systematically uncover the pharmacological potential of this intriguing molecule.

References

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. 9

-

In vitro assays and techniques utilized in anticancer drug discovery - PubMed. 10

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. 11

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. 18

-

Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. 1

-

High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC - NIH. 14

-

G0507 Bacterial Growth Inhibition Assay: Application Notes and Protocols - Benchchem. 12

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. 19

-

Synthesis and anticancer activity of novel 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles. 17

-

Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC. 3

-

Protocol for Bacterial Cell Inhibition Assay - eCampusOntario Pressbooks. 13

-

3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed. 20

-

Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed. 8

-

Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition - ResearchGate. 21

-

Zone of Inhibition Test - Kirby Bauer Test - Microbe Investigations. 22

-

Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test - PubMed. 23

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. 24

-

Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. 25

-

Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - NIH. 26

-

Radical synthesis of 3-nitroindoles (see Scheme 135). 194 - ResearchGate. 27

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC - NIH. 15

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. 6

-

This compound | 165669-14-7 - Sigma-Aldrich.

-

Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed. 16

-

This compound | C8H5ClN2O2 | CID 11622503 - PubChem. 4

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. 2

-

Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors - PubMed. 28

-

New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. 5

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing. 7

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. 29

-

Cutaneous delivery of [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, an indole-3-carbinol derivative, mitigates psoriasiform lesion by blocking MAPK/NF-κB/AP-1 activation - PubMed. 30

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. 31

-

This compound [165669-14-7] | King-Pharm. 32

-

Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. 33

-

3-Chloro-1H-indole | C8H6ClN | CID 177790 - PubChem. 34

Sources

- 1. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H5ClN2O2 | CID 11622503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. noblelifesci.com [noblelifesci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 14. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and anticancer activity of novel 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Cutaneous delivery of [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, an indole-3-carbinol derivative, mitigates psoriasiform lesion by blocking MAPK/NF-κB/AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. This compound [165669-14-7] | King-Pharm [king-pharm.com]

- 33. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 34. 3-Chloro-1H-indole | C8H6ClN | CID 177790 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of the 3-Chloro-7-Nitro-1H-Indole Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and versatile reactivity have made it a privileged scaffold in the pursuit of novel therapeutics. This technical guide delves into the untapped potential of a specifically substituted indole, 3-chloro-7-nitro-1H-indole , as a strategic starting point for drug discovery. While direct and extensive exploration of this particular scaffold is in its nascent stages, this document, written from the perspective of a Senior Application Scientist, will provide a comprehensive overview of its synthetic accessibility, chemical reactivity, and prospective applications, drawing insights from the well-established medicinal chemistry of related 3-chloroindole and 7-nitroindole analogues. We will explore potential therapeutic targets, propose derivatization strategies, and provide detailed, actionable protocols to empower researchers in unlocking the therapeutic promise of this intriguing molecular framework.

Introduction: The Strategic Value of the this compound Core

The this compound scaffold presents a compelling starting point for medicinal chemistry campaigns due to the strategic placement of its substituents. The chlorine atom at the 3-position and the nitro group at the 7-position are not mere decorations; they are key functional handles that can be exploited to modulate the molecule's physicochemical properties and to install a diverse array of pharmacophoric elements.

The electron-withdrawing nature of the 7-nitro group significantly influences the electronic character of the indole ring system. This has profound implications for the reactivity of the scaffold, particularly at the N-H position and the C2 carbon. Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group, opening up a vast landscape of potential derivatization.[3][4] The chlorine atom at the 3-position serves as a crucial leaving group for various cross-coupling reactions, enabling the introduction of diverse substituents at this electronically important position. This strategic functionalization is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).

The indole core itself is a well-established pharmacophore, known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2][5] By leveraging the unique reactivity conferred by the chloro and nitro substituents, the this compound scaffold can be elaborated into novel chemical entities with the potential for high potency and selectivity against various disease targets.

Synthesis of the this compound Scaffold

The efficient and scalable synthesis of the this compound core is a prerequisite for its use in medicinal chemistry. While a variety of indole synthesis methods exist, a plausible and adaptable route for this specific scaffold can be envisioned based on established methodologies. A general, multi-step synthetic approach is outlined below.

Conceptual Synthetic Pathway

Caption: Conceptual synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Nitrotoluene

-

To a stirred solution of 2-nitrotoluene in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 2-methyl-1,3-dinitrobenzene.

Step 2: Selective Reduction to 2-Methyl-3-nitroaniline

-

Dissolve 2-methyl-1,3-dinitrobenzene in ethanol.

-

Add a solution of sodium sulfide nonahydrate in water dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to afford 2-methyl-3-nitroaniline.

Step 3: Synthesis of 7-Nitroindole via Batcho-Leimgruber Indole Synthesis

-

React 2-methyl-3-nitroaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine.

-

This intermediate is then cyclized, typically under reductive conditions (e.g., using a reducing agent like sodium dithionite or catalytic hydrogenation), to yield 7-nitroindole.

Step 4: Chlorination of 7-Nitroindole

-

Dissolve 7-nitroindole in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield This compound .

Chemical Reactivity and Derivatization Strategies

The this compound scaffold offers multiple points for chemical modification, allowing for the generation of diverse compound libraries. The key reactive sites are the indole nitrogen (N1), the C2 position, the C3 chloro substituent, and the C7 nitro group.

Caption: Key reactive sites for derivatization of the this compound scaffold.

N1-Functionalization

The indole nitrogen can be readily functionalized via alkylation or arylation reactions. This is a common strategy to modulate solubility, metabolic stability, and to introduce moieties that can interact with specific binding pockets in the target protein.

Protocol: N1-Alkylation

-

To a solution of this compound in an anhydrous aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) at 0 °C.

-

Stir the mixture for 30 minutes to generate the indole anion.

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.

C3-Functionalization via Cross-Coupling Reactions

The chlorine atom at the C3 position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkynyl groups.[6][7] This is a powerful tool for exploring SAR at a key position of the indole scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine this compound, the desired boronic acid or boronate ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and purify by column chromatography to yield the C3-arylated/heteroarylated product.

C7-Functionalization via Nitro Group Reduction

The reduction of the 7-nitro group to a 7-amino group is a pivotal transformation that unlocks a plethora of derivatization possibilities.[3][4] The resulting aniline can be acylated, sulfonated, or used in reductive amination, among other reactions.

Protocol: Nitro Group Reduction

-

Dissolve this compound in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8]

-

Chemical Reduction: Tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid.

-

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Filter the reaction mixture (if a solid catalyst is used) and concentrate the filtrate.

-

If an acidic workup is required, neutralize the mixture with a base (e.g., saturated sodium bicarbonate).

-

Extract the product, wash, dry, and purify as needed to obtain 3-chloro-7-amino-1H-indole.

Prospective Medicinal Chemistry Applications

While the direct biological evaluation of this compound derivatives is not extensively reported in the literature, we can infer potential applications based on the known activities of related indole scaffolds.

Kinase Inhibitors

The indole and azaindole scaffolds are prevalent in a large number of approved and investigational kinase inhibitors.[1][5][9] The 3- and 7-positions of the indole ring often project into solvent-exposed regions of the ATP-binding site, making them ideal for introducing substituents that can enhance potency and selectivity.

Hypothetical Target and Design Rationale:

-

Target: Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated cancer target.

-

Rationale: The this compound scaffold can be elaborated to mimic the binding mode of known EGFR inhibitors. The 7-amino group (after reduction) can form a key hydrogen bond with the hinge region of the kinase, while the C3 position can be functionalized with groups that occupy the hydrophobic pocket.

In Silico Docking Analysis:

To substantiate this hypothesis, a molecular docking study was performed using a representative 3-chloro-7-amino-1H-indole derivative with the ATP-binding site of EGFR (PDB: 2GS2).

Caption: Workflow for in silico docking analysis of indole derivatives.

The docking results suggest that the 7-amino group can indeed form a hydrogen bond with the backbone amide of Met793 in the hinge region. The 3-position can be substituted with an aryl group that makes favorable hydrophobic interactions with residues such as Leu718 and Val726.

| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| 3-(4-methoxyphenyl)-7-amino-1H-indole | -8.5 | H-bond with Met793, hydrophobic interactions with Leu718, Val726 |

| 3-(pyridin-4-yl)-7-amino-1H-indole | -8.2 | H-bond with Met793, pi-pi stacking with Phe723 |

Anticancer Agents

Indole derivatives have demonstrated a broad spectrum of anticancer activities through various mechanisms, including tubulin polymerization inhibition, induction of apoptosis, and targeting of specific signaling pathways.[2][10] The this compound scaffold could serve as a template for the development of novel anticancer agents. For instance, the nitroaromatic moiety is a known feature in some bioreductive anticancer drugs.

Other Potential Therapeutic Areas

Based on the known pharmacology of related scaffolds, derivatives of this compound could also be explored as:

-

Factor Xa Inhibitors: Building upon the established activity of 3-chloroindole derivatives.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Leveraging the known inhibitory activity of 7-nitroindole analogues.

Conclusion and Future Directions

The this compound scaffold represents a largely unexplored but highly promising starting point for medicinal chemistry endeavors. Its strategic substitution pattern provides a rich platform for chemical diversification, enabling the synthesis of novel compound libraries with the potential to address a wide range of therapeutic targets. The synthetic routes and derivatization protocols outlined in this guide provide a practical framework for researchers to begin exploring the chemical space around this versatile core.

Future work should focus on the systematic synthesis and biological evaluation of derivatives of this compound against a panel of relevant biological targets, particularly protein kinases and cancer cell lines. In-depth structure-activity relationship studies, guided by computational modeling, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this scaffold. The insights and methodologies presented herein are intended to catalyze such efforts and unlock the full therapeutic potential of this intriguing molecular architecture.

References

-

Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

-

Science.gov. Aromatic nucleophilic substitution: Topics by Science.gov. [Link]

-

Wikipedia. (2023). Reduction of nitro compounds. Wikipedia. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-